3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Heterocyclic Compounds Synthesis : Research includes the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing applications in developing new chemical entities with potential therapeutic effects, including anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes, suggesting potential for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Agents Development : Another study focuses on synthesizing and evaluating the antidopaminergic properties of benzamide derivatives for their potential as antipsychotic agents. These compounds, including their synthesis from corresponding benzoic acids, were assessed for their binding affinity and inhibition of behavioral responses, highlighting the role of structural modifications in enhancing activity and selectivity (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Pharmacological Applications
- Histone Deacetylase Inhibition for Alzheimer’s Treatment : A study reports on the development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, specifically designed to decrease the level of phosphorylation and aggregation of tau proteins, show potential for treating Alzheimer's disease. Their ability to cross the blood-brain barrier and ameliorate impaired learning and memory in animal models suggests significant therapeutic potential (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
Chemical Characterization and Structural Analysis
- Structural Characterization of Novel Derivatives : Research into the synthesis and full characterization of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid exemplifies the importance of structural elucidation in understanding the properties and potential applications of new chemical entities. These studies involve comprehensive analytical techniques, including NMR, IR, and X-ray crystallography, providing a foundation for further exploration of their pharmacological properties and applications (Bem, Bărăţoiu, Radutiu, Lete, Mocanu, Ioniţă, Lupu, Caproiu, Madalan, Patrascu, Zarafu, & Ioniță, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Properties
IUPAC Name |
3,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-4-13(5-8-16)18-11-15(22-27-18)12-21-20(23)14-6-9-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHRENKPFDJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.